molecular formula C8H11BrN2O2 B13098796 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

Cat. No.: B13098796
M. Wt: 247.09 g/mol
InChI Key: YLJOUGVOKVJMAU-UHFFFAOYSA-N
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Description

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H10BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol

InChI

InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11)

InChI Key

YLJOUGVOKVJMAU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=C(N=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol typically involves the reaction of 2-amino-6-bromopyridine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the pyridine ring is susceptible to substitution due to the electron-donating amino group at position 2, which activates the ring. Common nucleophiles include amines, alkoxides, and thiols.

Reaction TypeReagents/ConditionsProductYield/Notes
Amine SubstitutionNH₃ (aq.), CuI, 100°C, 12h 2-Amino-6-aminopyridin-3-yl derivativeModerate yield (~60%)
MethoxylationNaOMe, DMF, 80°C, 6h 2-Amino-6-methoxypyridin-3-yl derivativeRequires anhydrous conditions

Transition Metal-Catalyzed Cross-Coupling

The bromine atom enables palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Reaction TypeReagents/ConditionsProductYield/Notes
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl derivativeHigh yield (85–90%)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, t-BuONa6-Amino-substituted pyridineRequires inert atmosphere

Oxidation and Reduction Reactions

The propan-1-ol chain and amino group undergo redox transformations:

Oxidation

  • Primary Alcohol → Carboxylic Acid : CrO₃/H₂SO₄ oxidizes the alcohol to a carboxylic acid.

  • Amino Group Protection : Boc₂O or Fmoc-Cl is used to protect the amine during oxidation .

Reduction

  • Bromine → Hydrogen : H₂/Pd-C in ethanol reduces Br to H, yielding 2-aminopyridin-3-yl derivatives.

Etherification and Esterification

The hydroxyl group participates in typical alcohol reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
Williamson SynthesisR-X, NaH, THF, 0°C → RTEther derivativesHigh regioselectivity
EsterificationAcCl, pyridine, CH₂Cl₂Acetylated alcoholMild conditions, ~75% yield

Mechanistic Insights

  • SNAr Mechanism : The amino group directs nucleophilic attack to the para-bromine position via resonance stabilization of the Meisenheimer complex.

  • Palladium Catalysis : Oxidative addition of Pd⁰ to the C–Br bond precedes transmetalation or reductive elimination .

Key Research Findings

  • Temperature Sensitivity : Reactions above 100°C risk decomposition of the pyridine ring.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates .

  • Side Reactions : Competing N-alkylation of the amino group occurs if unprotected during alkylation steps .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that derivatives of bromopyridine compounds possess antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol may also exhibit such effects .

Drug Development

The compound's structural features allow it to interact with biological targets effectively. It has been investigated as a potential lead compound in drug discovery, particularly in developing treatments for infections and possibly cancer therapies due to its ability to modulate biological pathways .

Case Study: Antiviral Activity

In a study investigating the antiviral properties of related pyridine derivatives, it was found that certain modifications could enhance activity against viral strains. This suggests that this compound could be explored for similar applications in antiviral drug development .

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly in plant protection.

Pesticide Development

Research has indicated that brominated pyridine derivatives can serve as effective pesticides. The unique properties of this compound make it a candidate for developing new pest control agents, targeting specific pests while minimizing environmental impact .

Herbicide Potential

There is ongoing research into the herbicidal properties of similar compounds. The ability of this compound to inhibit specific enzymes in plants could lead to its use as a selective herbicide .

Cosmetic Applications

The cosmetic industry is increasingly utilizing compounds with beneficial skin properties.

Skin Care Formulations

Due to its potential moisturizing and skin-conditioning effects, this compound is being studied for incorporation into skincare products. Its ability to enhance skin hydration and barrier function is particularly valuable in formulating creams and lotions .

Case Study: Efficacy in Topical Products

A study evaluating the efficacy of various cosmetic formulations highlighted the importance of active ingredients like 2-amino derivatives for improving skin texture and hydration levels. The findings suggest that incorporating this compound could enhance the overall effectiveness of topical applications .

Data Summary Table

Application AreaSpecific Use CaseFindings/Insights
PharmaceuticalAntimicrobialExhibits potential against bacteria and fungi
Drug DevelopmentModulates biological pathways; leads in drug discovery
AgriculturalPesticideEffective against specific pests
HerbicideInhibits plant enzymes; selective action
CosmeticSkin CareImproves hydration and barrier function
Efficacy in TopicalsEnhances skin texture and moisture

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups in the compound may facilitate binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is unique due to the presence of both amino and hydroxyl functional groups attached to a bromopyridine ring. This combination of functional groups provides unique reactivity and potential for diverse applications in scientific research.

Biological Activity

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol, also referred to as 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underscore its therapeutic potential.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol
  • CAS Number : 2580207-06-1
  • Molecular Formula : C8H11BrN2O
  • Molecular Weight : 232.09 g/mol
  • Purity : ≥95% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various brominated pyridine derivatives, including 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound is particularly effective against E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .

The biological activity of 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol is believed to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of the bromine atom enhances its lipophilicity, allowing better penetration through bacterial membranes .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several brominated derivatives, including our compound of interest. The results demonstrated that compounds with halogen substitutions showed increased antibacterial activity, with MIC values significantly lower than those of non-halogenated counterparts .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis indicated that modifications in the pyridine ring and the introduction of hydroxyl groups could enhance biological activity. The SAR studies revealed that electron-withdrawing groups like bromine at specific positions on the pyridine ring contribute positively to the antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-amino-6-bromo-3-hydroxypyridine with epoxide derivatives (e.g., propylene oxide) under basic conditions (e.g., NaH or K₂CO₃). Monitor regioselectivity using HPLC to confirm product formation .
  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the propan-1-ol moiety. Optimize catalyst loading (e.g., 2-5 mol% Pd(OAc)₂) and ligand systems (e.g., XPhos) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical workflow :

  • NMR : Confirm substitution patterns via 1H^1 \text{H}-NMR (e.g., pyridine ring protons at δ 6.8–7.5 ppm, propanol chain at δ 3.4–4.2 ppm) and 13C^{13} \text{C}-NMR (C-Br signal at ~105 ppm) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]⁺: ~287 m/z) and isotopic patterns for bromine .
  • IR spectroscopy : Identify O-H (3300–3500 cm1^{-1}) and aromatic C-N (1250–1350 cm1^{-1}) stretches .

Q. What safety protocols are critical when handling this compound?

  • PPE and containment :

  • Gloves : Use EN 374-certified nitrile gloves to prevent dermal exposure; test compatibility with propanol derivatives .
  • Eye protection : Full-face shields or goggles with indirect ventilation to avoid splashes .
  • Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour. Monitor airborne particulates using OSHA-compliant methods .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental design :

  • Degradation study : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
  • Data interpretation :
Condition Degradation Rate (k, h⁻¹) Major Degradant
pH 2, 60°C0.15De-brominated analog
pH 7, 25°C0.02None detected
  • Mitigation : Store at 4°C in amber vials; avoid prolonged exposure to acidic media .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Molecular modeling :

  • Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs. Parameterize the bromopyridine moiety with AM1-BCC charges .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable interactions) .
    • Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays (KD < 10 µM suggests high affinity) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Troubleshooting workflow :

Repeat experiments : Verify solvent purity (e.g., deuterated DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

Isotopic analysis : Check for 79/81Br^{79/81} \text{Br} isotopic splitting in MS (1:1 ratio) to confirm bromine presence .

2D NMR : Perform HSQC and HMBC to resolve ambiguous proton-carbon correlations (e.g., distinguishing pyridine vs. propanol signals) .

Q. What are the limitations of using this compound in long-term biological assays?

  • Key challenges :

  • Oxidative degradation : Bromine may act as a leaving group under reducing intracellular conditions, forming reactive intermediates. Monitor via LC-MS/MS .
  • Solubility : Poor aqueous solubility (<1 mg/mL in PBS). Optimize with co-solvents (e.g., 10% DMSO) or nanoformulation (e.g., liposomal encapsulation) .
  • Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes, t₁/₂ < 30 min indicates rapid metabolism) .

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